3-Phenyldecane
Overview
Description
3-Phenyldecane is a chemical compound with the molecular formula C16H26. It is a colorless liquid with a faint odor and is insoluble in water. This compound belongs to the family of alkylbenzenes and is widely used in scientific research for its unique properties.
Scientific Research Applications
Chemical Synthesis and Characterization
"3-Phenyldecane" is involved in various synthetic and analytical chemical researches. For instance, the synthesis and characterization of 3-fluorophenmetrazine (3-FPM), a phenmetrazine analog, involves the use of phenylmorpholines, to explore treatment options in areas like obesity and drug dependence (McLaughlin et al., 2017). The study of these compounds contributes to understanding the effects and properties of new psychoactive substances (NPS).
Medicinal Chemistry and Drug Discovery
The structure of this compound has been incorporated into various compounds in medicinal chemistry. An example is the use of 3-phenylcoumarins, which are utilized in the design of new drug candidates and have significant pharmacological applications (Matos et al., 2021). These compounds have been instrumental in the development of treatments and understanding of molecular targets.
Industrial and Environmental Applications
In industrial chemistry, compounds like 1-phenyldecane-1,3-dione are studied for their roles in processes such as metal extraction. For instance, their use in the extraction of copper from chloride solutions has been researched, highlighting their potential in industrial and environmental chemistry applications (Borowiak-Resterna & Szymanowski, 2000).
Biotechnology and Microbial Engineering
This compound derivatives are also explored in biotechnology. For example, the metabolic engineering of Escherichia coli for de novo production of 3-phenylpropanol demonstrates the biotechnological potential of these compounds (Liu et al., 2021). This research contributes to sustainable and environmentally friendly production methods in the chemical industry.
properties
IUPAC Name |
decan-3-ylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26/c1-3-5-6-7-9-12-15(4-2)16-13-10-8-11-14-16/h8,10-11,13-15H,3-7,9,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVIFMPVFLOTLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(CC)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70874871 | |
Record name | BENZENE, (1-ETHYLOCTYL)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70874871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4621-36-7 | |
Record name | 3-Phenyldecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4621-36-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, (1-ethyloctyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004621367 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BENZENE, (1-ETHYLOCTYL)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70874871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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